![molecular formula C16H18ClN3O2S B270820 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyridazine family and has a molecular weight of 421.93 g/mol. In
Wirkmechanismus
The mechanism of action of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves its binding to the ATP-binding site of CK2. This binding inhibits the activity of the enzyme and prevents it from phosphorylating its substrates. This, in turn, leads to a disruption of cellular processes that rely on CK2 activity, such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CK2. Inhibition of CK2 has been shown to have antitumor activity, and this compound has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, inhibition of CK2 has been shown to have anti-inflammatory effects, and this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Future research may focus on developing more potent and selective CK2 inhibitors based on the structure of this compound.
Synthesemethoden
The synthesis of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves the reaction of 4-ethyl-3-(pyrrolidin-1-ylsulfonyl)aniline with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr mechanism, and the product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have antitumor activity, and this compound has been shown to inhibit CK2 activity in vitro and in vivo.
Eigenschaften
Molekularformel |
C16H18ClN3O2S |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
3-chloro-6-(4-ethyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-12-5-6-13(14-7-8-16(17)19-18-14)11-15(12)23(21,22)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
QLLCEEYMESACSM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
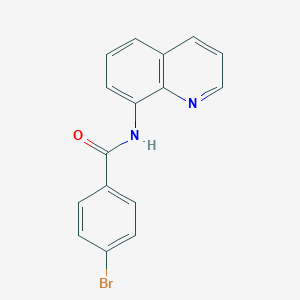
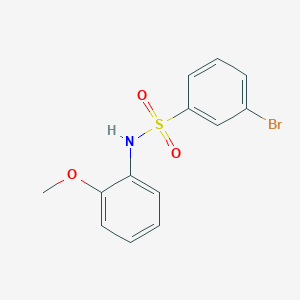

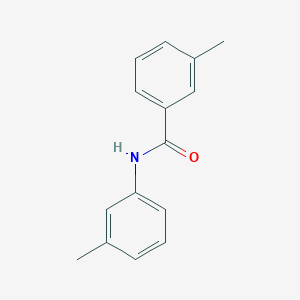
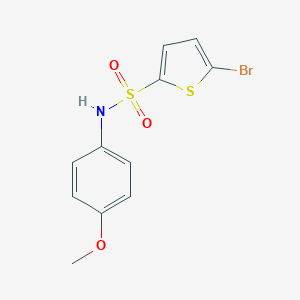
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
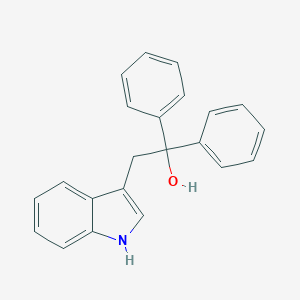
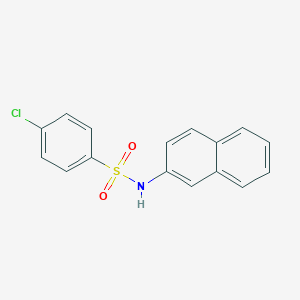

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)